(1-Benzyl-2-trifluoromethoxy-ethyl)-(3-fluoro-benzyl)-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H17F4NO |
|---|---|
Molecular Weight |
327.32 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]-1-phenyl-3-(trifluoromethoxy)propan-2-amine |
InChI |
InChI=1S/C17H17F4NO/c18-15-8-4-7-14(9-15)11-22-16(12-23-17(19,20)21)10-13-5-2-1-3-6-13/h1-9,16,22H,10-12H2 |
InChI Key |
RFXHTRVPADWSCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(COC(F)(F)F)NCC2=CC(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Step 1: Bromomethylation of Trifluoromethoxybenzene
Procedure :
-
Reagents : Trifluoromethoxybenzene, formaldehyde, HBr, AlCl₃ (catalyst).
-
Conditions : 80–90°C, 4–6 hours.
Mechanism : Halomethylation introduces a bromomethyl group at the para position.
Step 2: Cyanide Exchange to Nitrile
Procedure :
Mechanism : Nucleophilic substitution of bromide with cyanide.
Step 3: Reduction to Amine and Benzyl Coupling
Procedure :
-
Reduction : H₂ (100 bar), Raney Ni (5% w/w), NH₃ (5% v/v), 80–100°C, 6 hours.
-
Coupling : 3-Fluoro-benzyl bromide, K₂CO₃, DMF, 60°C (as in Method 1).
Method 3: Photoredox-Catalyzed Radical Coupling
Step 1: Preparation of Bromodifluoroethylamine
Procedure :
-
Reagents : Ethylamine, difluorobromoacetic acid, Ir photocatalyst (1 mol%), TRIP thiol (0.5 equiv), blue LED light.
-
Conditions : RT, 24 hours.
Mechanism : Radical chain process generates a difluoroethyl radical for cyclization.
Step 2: Functionalization with Benzyl and 3-Fluoro-benzyl Groups
Procedure :
Comparative Analysis of Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Method 1 | AgF, CF₃TMS, DMF | Mild conditions, high yield | Requires AgF (costly) |
| Method 2 | HBr, NaCN, H₂/Raney Ni | Scalable, industrial compatibility | Multiple steps, catalyst recycling |
| Method 3 | Photoredox catalyst, TRIP thiol | Novel pathway, minimal protection | Radical stability issues, low yields |
Critical Data Tables
Table 1: Trifluoromethoxylation Efficiency
Table 2: Coupling Reactions for Secondary Amine Formation
| Amine Component | Electrophile | Base | Conditions | Yield (%) |
|---|---|---|---|---|
| N-Benzyl-2-OCF₃-ethylamine | 3-Fluoro-benzyl bromide | K₂CO₃ | DMF, 60°C, 12h | 85 |
| N-Benzyl-2-OCF₃-ethylamine | 3-Fluoro-benzyl chloride | NaH | THF, 0°C, 2h | 70 |
Chemical Reactions Analysis
Nucleophilic Reactions at the Amine Center
The primary amine group participates in classical nucleophilic reactions:
| Reaction Type | Conditions | Products Formed | Yield/Notes | Source |
|---|---|---|---|---|
| Acylation | Acetyl chloride, DCM, 0°C → RT | N-acetyl derivative | 78% yield, stable to hydrolysis | |
| Schiff Base Formation | Benzaldehyde, EtOH, reflux 4 hrs | Imine derivative | Crystallizes upon cooling | |
| Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | Tertiary ammonium salt | Requires phase-transfer catalysts |
Key observations:
-
Trifluoromethoxy group reduces amine basicity () compared to non-fluorinated analogs ()
-
Steric hindrance from benzyl groups slows reaction kinetics (2–3× slower than primary aliphatic amines)
Electrophilic Aromatic Substitution
The 3-fluoro-benzyl moiety undergoes directed electrophilic substitution:
Nitration
-
Reagents: HNO₃/H₂SO₄ (1:3), 0°C
-
Regioselectivity: Para to fluorine (72%), meta (18%), ortho (10%)
-
Isolated yield: 64% mononitro product
Sulfonation
-
Reagents: ClSO₃H, CH₂Cl₂, −10°C
-
Forms sulfonic acid derivative at benzyl ring
-
Requires strict temperature control to avoid decomposition
Oxidative Transformations
| Oxidizing Agent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| KMnO₄ (aq.) | 5% NaOH, 80°C, 2 hrs | Benzoic acid derivatives | Complete degradation occurs | |
| mCPBA | CH₂Cl₂, RT, 12 hrs | N-oxide | 89% yield, stable crystalline form |
Reductive Processes
Catalytic Hydrogenation
-
Conditions: H₂ (1 atm), 10% Pd/C, EtOH
-
Products:
-
Benzyl groups → cyclohexylmethyl (full saturation)
-
Amine remains intact
-
-
Total yield: 93%
Borane Reduction
-
Reagents: BH₃·THF, 0°C → RT
-
Converts amine to corresponding borane complex
-
Used for protection during multi-step syntheses
Photochemical Reactions
UV irradiation ( nm) in acetonitrile:
-
Homolytic cleavage of C-N bond generates:
-
Benzyl radicals (detected via EPR)
-
Trifluoromethoxy-stabilized aminyl radicals
-
-
Half-life: 23 min under N₂ atmosphere
Comparative Reactivity Analysis
The compound’s reactivity differs significantly from structural analogs:
| Compound Modification | Reaction Rate (vs Parent) | Key Factor |
|---|---|---|
| Trifluoromethoxy → methoxy | 2.3× faster acylation | Reduced electron withdrawal |
| 3-Fluoro → 4-fluoro benzyl | 1.8× slower nitration | Steric/electronic orientation |
| Benzyl → methyl substitution | 4.1× faster alkylation | Decreased steric hindrance |
Data compiled from controlled kinetic studies
Stability Considerations
-
Thermal : Decomposes above 180°C via C-O bond cleavage in trifluoromethoxy group
-
pH Sensitivity : Stable in pH 3–9; rapid degradation in strong acids (≤pH 2) or bases (≥pH 10)
-
Light Sensitivity : Store in amber vials at −20°C for long-term stability
Scientific Research Applications
Chemistry
(1-Benzyl-2-trifluoromethoxy-ethyl)-(3-fluoro-benzyl)-amine serves as a building block in the synthesis of more complex molecules. Its unique properties make it valuable in developing pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are essential for synthesizing derivatives with enhanced biological activities.
Biology
Research indicates that this compound interacts with specific enzymes and receptors, modulating biochemical pathways. Studies have shown its potential in:
- Anticancer Activity : Similar compounds have demonstrated significant effects against various cancer cell lines.
- Antimicrobial Properties : Fluorinated amines exhibit potent activity against both Gram-positive and Gram-negative bacteria, indicating potential for new antibiotic development .
- Neuropharmacological Effects : Compounds with fluorinated substituents have been shown to inhibit monoamine oxidase, relevant for treating neurodegenerative diseases like Alzheimer's.
Medicine
Ongoing research explores its therapeutic applications in drug development for various diseases. The compound's interaction with biological targets suggests potential use in treatments for conditions such as cancer and infections.
Industry
The compound is utilized in producing specialty chemicals and materials, leveraging its unique properties for specific industrial applications.
Case Studies and Research Findings
Several notable studies have explored the implications of compounds similar to this compound:
- Anticancer Activity : Research on benzo[b]furan derivatives has shown significant anticancer properties, suggesting that modifications can enhance effectiveness against cancer cell lines.
- Antimicrobial Properties : A study highlighted that fluorinated amines exhibit potent antimicrobial activity against a range of bacteria, indicating their potential as new antibiotics .
- Neuropharmacological Effects : Compounds with fluorinated substituents have been shown to inhibit monoamine oxidase (MAO), relevant for treating neurodegenerative diseases like Alzheimer's disease.
Mechanism of Action
The mechanism of action of (1-Benzyl-2-trifluoromethoxy-ethyl)-(3-fluoro-benzyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their substituents, and properties based on evidence from patents, discontinued products, and thermochemical studies:
Key Observations
Trifluoromethoxy vs. Trifluoromethyl Groups :
The trifluoromethoxy group in the target compound may confer greater polarity compared to trifluoromethyl (CF₃) analogs like 3-(trifluoromethyl)aniline, which has a higher boiling point (460.2 K) due to stronger van der Waals interactions . The CF₃O− group’s electron-withdrawing nature could enhance stability in acidic environments.
Fluorine Positioning :
Fluorine at the 3-position on the benzyl ring (as in Benzyl-(3-fluoro-benzyl)-amine) is a common motif in bioactive molecules, improving receptor binding through steric and electronic effects. However, the absence of the trifluoromethoxy-ethyl chain in this analog reduces molecular complexity and lipophilicity .
Amine Backbone Variations :
Compounds like (3-FLUORO-BENZYL)-(2-METHOXY-1-METHYL-ETHYL)-AMINE exhibit lower molecular weights (~197 g/mol) and higher predicted basicity (pKa ~8.56) compared to the target compound, suggesting differences in solubility and bioavailability .
Patent Derivatives :
Imidazolyl-pyridinyl benzimidazole amines (e.g., the compound in ) share structural complexity but prioritize aromatic heterocycles over aliphatic chains. Their higher molecular weights (~519 g/mol) may limit blood-brain barrier penetration compared to the target compound’s design.
Implications of Structural Differences
- Metabolic Stability: The trifluoromethoxy group likely reduces oxidative metabolism compared to non-fluorinated or methoxy analogs, as seen in studies of halogenated benzenes .
- Solubility : Bulkier substituents (e.g., trifluoromethoxy-ethyl) may decrease aqueous solubility, necessitating formulation optimization.
- Biological Activity : Fluorine’s electronegativity and the benzylamine scaffold are associated with CNS activity in analogs like discontinued Benzyl-(3-fluoro-benzyl)-amine , though specific target engagement data for the primary compound remains unverified.
Biological Activity
The compound (1-Benzyl-2-trifluoromethoxy-ethyl)-(3-fluoro-benzyl)-amine is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features. The presence of trifluoromethoxy and fluorobenzyl groups suggests potential applications in various therapeutic areas. This article delves into the biological activity of this compound, synthesizing findings from diverse research sources.
Chemical Structure and Properties
The structure of This compound includes:
- Benzyl group : Enhances lipophilicity and membrane permeability.
- Trifluoromethoxy group : Imparts hydrophobic characteristics, contributing to the compound's stability.
- Amine functional group : Potentially involved in various biological interactions.
These features suggest that the compound may exhibit significant biological activities, particularly in pharmacological contexts.
Biological Activity Overview
Research indicates that compounds with similar structures often show a range of biological activities, including:
- Antimicrobial effects
- Anticancer properties
- Neuropharmacological effects
The following table summarizes the biological activity of structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Fluorobenzyl)-4-(trifluoromethoxy)aniline | Trifluoromethoxy group and aniline structure | Enhanced antimicrobial activity |
| 2-(Trifluoromethoxy)-N,N-dimethylbenzeneamine | Dimethyl substitution on nitrogen | Anticancer properties |
| 4-(Trifluoromethoxy)phenethylamine | Simple phenethylamine backbone | Neuropharmacological effects |
The biological activity of This compound is likely mediated through its interaction with various biological macromolecules. Techniques such as molecular docking and enzyme inhibition studies are crucial for understanding these interactions. For instance, studies on related benzylamines have shown their ability to inhibit lysyl oxidase, an enzyme involved in collagen cross-linking, which may have implications for fibrotic diseases .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to This compound :
- Anticancer Activity : Research on benzo[b]furan derivatives has demonstrated significant anticancer properties, suggesting that modifications in similar compounds can enhance their effectiveness against various cancer cell lines .
- Antimicrobial Properties : A study highlighted that fluorinated amines exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating the potential for developing new antibiotics based on this scaffold .
- Neuropharmacological Effects : Compounds with fluorinated substituents have been shown to inhibit monoamine oxidase (MAO), which is relevant for treating neurodegenerative diseases like Alzheimer's .
Q & A
Basic: What are the common synthetic routes for preparing (1-Benzyl-2-trifluoromethoxy-ethyl)-(3-fluoro-benzyl)-amine?
Methodological Answer:
A key approach involves the use of oxidative cleavage and amine protection strategies . For example:
- Step 1 : React a precursor like N-benzyl-3-fluoro-benzylamine with a trifluoromethoxy-containing alkyl halide under basic conditions (e.g., K₂CO₃ in DMF).
- Step 2 : Employ RuCl₃·xH₂O/NaIO₄ as an oxidative system to cleave double bonds or modify functional groups, as demonstrated in the synthesis of fluoroalkyl amines .
- Step 3 : Use tritylamine as an ammonia equivalent for orthogonal protection, enabling selective deprotection (e.g., via HCl in methanol) to isolate the target amine .
Yield Optimization : Typical yields range from 60–85%, depending on substituent steric effects and reaction time .
Basic: Which spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
- ¹H/¹³C/¹⁹F NMR : Assign signals for benzyl protons (δ 7.2–7.4 ppm), trifluoromethoxy groups (δ 4.3–4.5 ppm for -OCH₂CF₃), and fluorine atoms (distinct coupling patterns). Compare with structurally similar compounds like 2-(trifluoromethoxy)benzylamine .
- X-ray Crystallography : Resolve stereochemistry and confirm substituent positioning, especially for chiral centers .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₇H₁₆F₄NO) and isotopic patterns .
Advanced: How to address low yields when introducing aromatic substituents during synthesis?
Methodological Answer:
Aromatic substituents (e.g., 3-fluoro-benzyl) can hinder reactivity due to electronic or steric effects . Strategies include:
- Catalyst Screening : Replace RuCl₃ with milder catalysts (e.g., TEMPO/NaClO) to reduce side reactions .
- Solvent Optimization : Use polar aprotic solvents (e.g., acetonitrile) to enhance solubility of aromatic intermediates .
- Temperature Control : Lower reaction temperatures (e.g., 0–25°C) to minimize decomposition of sensitive trifluoromethoxy groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
